

3-iodo-7-nitro-1H-indazole CAS number

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Compound of Interest

Compound Name: 3-iodo-7-nitro-1H-indazole

Cat. No.: B1314958

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An In-depth Technical Guide to **3-iodo-7-nitro-1H-indazole** (CAS: 864724-64-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **3-iodo-7-nitro-1H-indazole**, a key heterocyclic building block in medicinal chemistry and organic synthesis. Identified by its CAS Number 864724-64-1, this compound features a strategically functionalized indazole scaffold, making it a valuable precursor for the synthesis of complex, biologically active molecules.^[1]

This document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its applications in drug discovery, particularly its role as an intermediate for developing novel therapeutics. The guide synthesizes field-proven insights with established chemical principles to serve as an essential resource for professionals engaged in pharmaceutical research and development.

Core Compound Identification and Physicochemical Properties

3-iodo-7-nitro-1H-indazole is a substituted indazole that has gained attention as a versatile intermediate. The unique arrangement of the iodo group at the C-3 position and the nitro group at the C-7 position provides two distinct and orthogonal handles for chemical modification, a highly desirable trait in the construction of compound libraries for drug screening.

Table 1: Physicochemical Data for **3-iodo-7-nitro-1H-indazole**

Property	Value	Source(s)
CAS Number	864724-64-1	[1]
Molecular Formula	C ₇ H ₄ IN ₃ O ₂	[1]
Molecular Weight	289.03 g/mol	[1]
IUPAC Name	3-iodo-7-nitro-1H-indazole	
Appearance	White to Yellow Solid	Inferred from similar compounds
Boiling Point	458°C at 760 mmHg	[1]
Density	2.24 g/cm ³	[1]
Flash Point	230.8°C	[1]
SMILES	<chem>C1=CC2=C(NN=C2C(=C1)[O-])I</chem>	

Synthesis Protocol and Mechanistic Rationale

The synthesis of **3-iodo-7-nitro-1H-indazole** is typically achieved through the direct electrophilic iodination of the precursor, 7-nitro-1H-indazole. The indazole ring system is electron-rich, and the C-3 position is particularly susceptible to electrophilic attack. This reactivity is analogous to the functionalization of other electron-rich heterocyclic systems. While various iodinating reagents can be employed, a common and effective method involves the use of molecular iodine (I₂) in the presence of a base.

Expert Rationale for Synthetic Route

The choice of direct C-3 iodination is based on established indazole chemistry. The nitrogen atoms in the pyrazole ring moiety activate the C-3 position, making it the most nucleophilic carbon. The reaction proceeds via an electrophilic aromatic substitution mechanism. The base is crucial as it deprotonates the N-1 position of the indazole, forming an indazolide anion. This anion is significantly more electron-rich than the neutral indazole, thereby accelerating the rate of electrophilic attack by iodine. This approach avoids the need for more complex multi-step syntheses involving protection-deprotection strategies or harsh organometallic reagents.

Detailed Experimental Protocol: C-3 Iodination of 7-Nitro-1H-indazole

Materials:

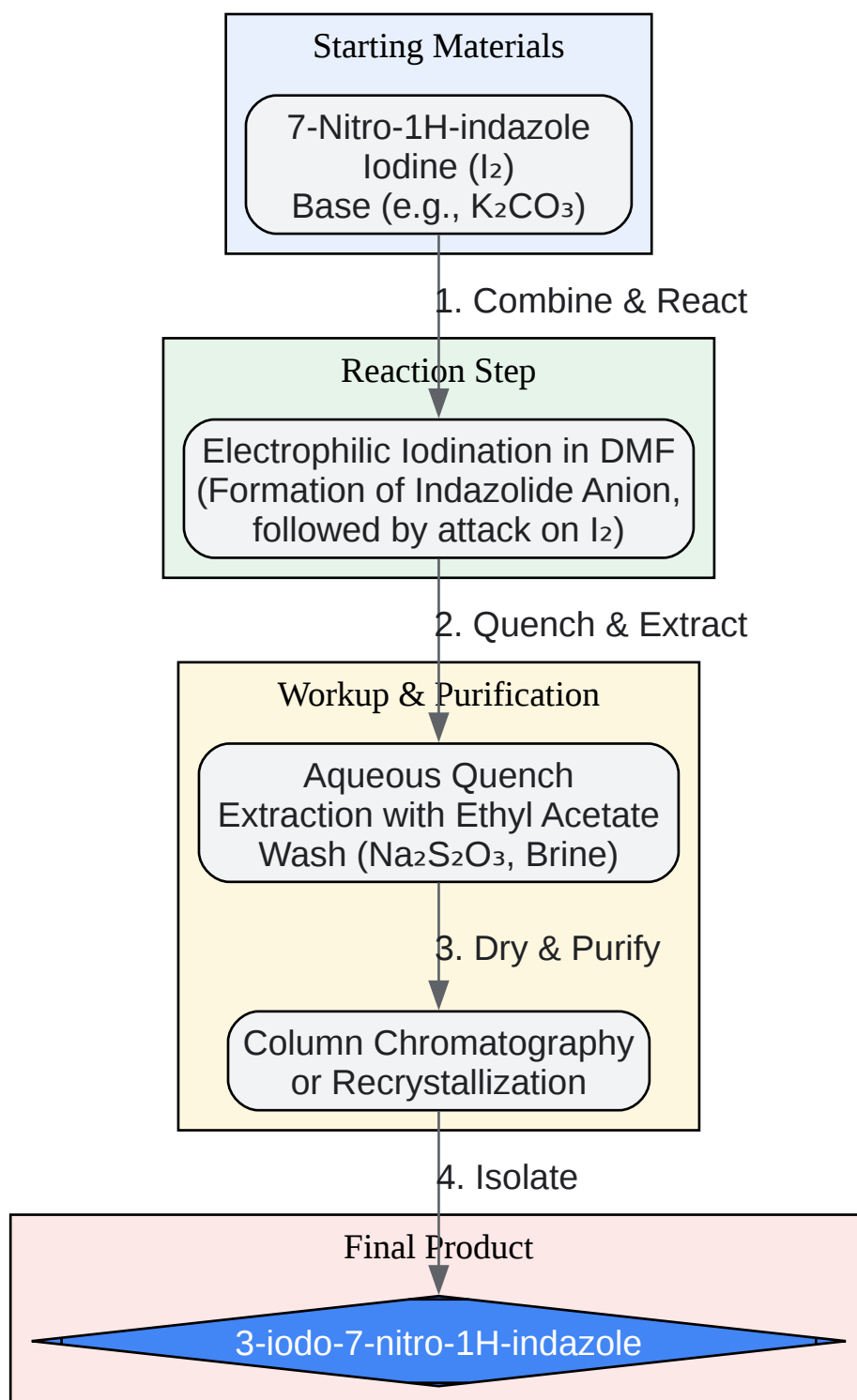
- 7-Nitro-1H-indazole (1.0 eq)
- Iodine (I₂) (1.1 eq)
- Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 7-nitro-1H-indazole (1.0 eq) in DMF, add the base (e.g., K₂CO₃, 2.0 eq).
- Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the indazolide anion.
- Add molecular iodine (1.1 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
- Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

- Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), water, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield **3-iodo-7-nitro-1H-indazole**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-iodo-7-nitro-1H-indazole**.

Chemical Reactivity and Synthetic Utility in Drug Discovery

The synthetic value of **3-iodo-7-nitro-1H-indazole** lies in its dual reactivity. The C-3 iodo substituent and the C-7 nitro group serve as versatile handles for introducing molecular diversity, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

A. Palladium-Catalyzed Cross-Coupling Reactions at C-3

The carbon-iodine bond at the C-3 position is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.^[2] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to synthesize 3-aryl or 3-heteroaryl indazoles.
- Heck Coupling: Reacts with alkenes to introduce vinyl groups, creating 3-alkenyl indazoles.^[3]
- Sonogashira Coupling: Reacts with terminal alkynes to form 3-alkynyl indazoles.
- Buchwald-Hartwig Amination: Reacts with amines to generate 3-aminoindazole derivatives.

These reactions are fundamental in drug discovery, enabling the rapid generation of analog libraries to optimize potency, selectivity, and pharmacokinetic properties.^{[2][3]}

B. Transformation of the C-7 Nitro Group

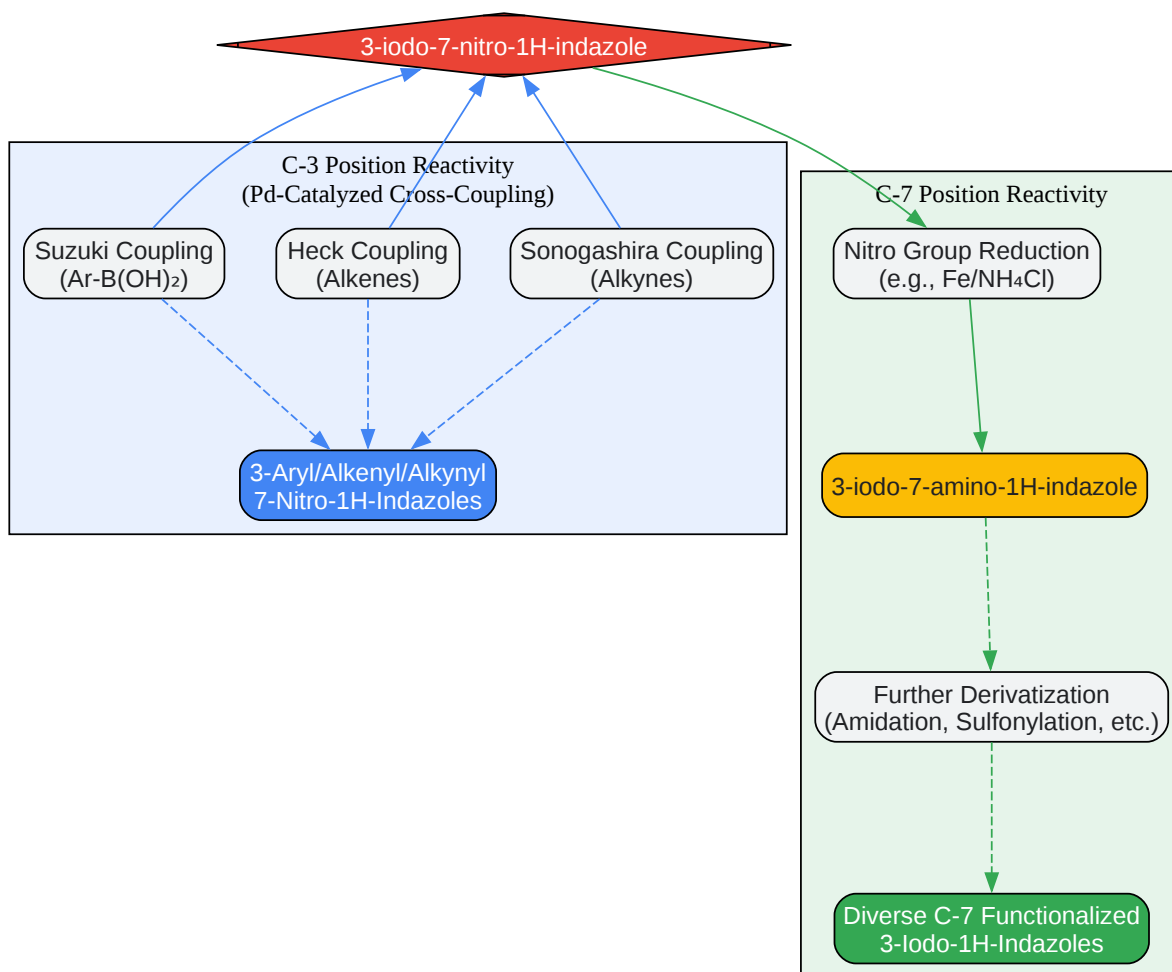
The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group.

- Nitro Group Reduction: The reduction of the nitro group to a primary amine (7-amino-3-iodo-1H-indazole) is typically achieved using reagents like iron powder in ammonium chloride, tin(II) chloride, or catalytic hydrogenation.^[4] This resulting amine is a key nucleophile and can be further derivatized through:

- Amide or sulfonamide bond formation.
- Reductive amination.
- Formation of ureas or thioureas.

This sequential functionalization strategy (cross-coupling at C-3 followed by nitro reduction and derivatization at C-7, or vice versa) allows for the construction of highly complex, trisubstituted indazoles from a single, versatile starting material.

Reactivity and Derivatization Diagram



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Caption: Key synthetic transformations of **3-iodo-7-nitro-1H-indazole**.

Applications in Biological Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of **3-iodo-7-nitro-1H-indazole** makes it a particularly relevant starting point for several therapeutic areas.

- **Oncology:** The compound has been identified as an effective inhibitor of murine leukemia by inhibiting DNA synthesis and cell cycle progression. Its utility as a scaffold for kinase inhibitors—a critical class of anti-cancer agents—is a primary focus of its application.^{[4][5]} By using the cross-coupling and functionalization strategies described above, researchers can synthesize libraries of indazole derivatives to target specific kinases implicated in tumor growth and proliferation.
- **Neuroscience and Inflammation:** The parent scaffold, 7-nitroindazole, is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).^{[6][7][8]} nNOS is an enzyme involved in various physiological and pathological processes in the brain. Its inhibition has been explored as a therapeutic strategy for neurodegenerative diseases, stroke, and pain.^[6] ^[7] Derivatives of 7-nitroindazole, such as the 3-iodo compound, are therefore of significant interest for developing next-generation NOS inhibitors with improved potency, selectivity, or pharmacokinetic profiles.^[1]
- **Antiparasitic Agents:** Other substituted nitroindazole derivatives have been investigated for their activity against parasites like *Trypanosoma cruzi* and *Leishmania*.^{[9][10]} The nitro group itself can be crucial for the mechanism of action in some antiparasitic drugs, while the ability to functionalize the C-3 position allows for tuning the molecule's properties to enhance efficacy and reduce host toxicity.

Conclusion

3-iodo-7-nitro-1H-indazole (CAS: 864724-64-1) is a high-value synthetic intermediate with significant potential in drug discovery and development. Its strategic design, featuring two chemically distinct and versatile functional groups, enables the efficient construction of diverse molecular architectures. The well-established reactivity of the C-3 iodo group in palladium catalysis and the facile transformation of the C-7 nitro group provide a robust platform for SAR exploration. Grounded in the proven biological activity of the indazole scaffold against cancer

and in nNOS inhibition, this compound serves as a critical starting material for the next generation of targeted therapeutics.

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